4-Tert-butylpyrimidine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

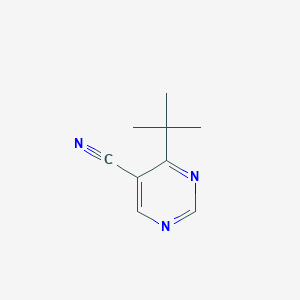

4-Tert-butylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C10H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a tert-butyl group at the 4-position and a nitrile group at the 5-position of the pyrimidine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-tert-butyl-2,6-diaminopyrimidine, with a nitrile source like cyanogen bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that derivatives of 4-tert-butylpyrimidine-5-carbonitrile exhibit significant anticancer activity, particularly as inhibitors of the epidermal growth factor receptor (EGFR). These compounds have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. Notably, certain derivatives showed enhanced potency compared to the established EGFR inhibitor erlotinib, with IC50 values indicating effective inhibition of tumor cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves mimicking ATP and binding to the active site of EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. Molecular docking studies have elucidated the binding interactions between these compounds and EGFR, providing insights into their structure-activity relationships .

Material Science Applications

Beyond medicinal chemistry, this compound also finds applications in material science. Its ability to form coordination complexes with metals can be utilized in catalysis and as ligands in metal-organic frameworks. The unique electronic properties imparted by the pyrimidine ring make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-(methyl)pyrimidine-5-carbonitrile | Structure | Methyl group instead of tert-butyl | Moderate antimicrobial activity |

| 2-Amino-4-(ethyl)pyrimidine-5-carbonitrile | Structure | Ethyl group at position 4 | Potential anticancer properties |

| 2-Amino-6-methylpyrimidin-4-carbonitrile | Structure | Methyl substitution at position 6 | Notable COX inhibition |

The presence of the tert-butyl group in this compound enhances its lipophilicity compared to other derivatives, potentially improving its membrane permeability and biological activity .

Mecanismo De Acción

The mechanism of action of 4-tert-butylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease progression. For example, derivatives of pyrimidine-5-carbonitrile have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer development . The molecular targets and pathways involved can vary, but common targets include enzymes like kinases and receptors involved in cell growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine-5-carbonitrile: Lacks the tert-butyl group, which may affect its chemical properties and biological activities.

4-Methylpyrimidine-5-carbonitrile: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.

4-Ethylpyrimidine-5-carbonitrile: Similar to 4-methylpyrimidine-5-carbonitrile but with an ethyl group, affecting its reactivity and interactions.

Uniqueness

4-Tert-butylpyrimidine-5-carbonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity in certain applications, making it a valuable compound in research and development .

Actividad Biológica

4-Tert-butylpyrimidine-5-carbonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in cancer treatment and anti-inflammatory therapies. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro assays, and case studies.

Overview of this compound

This compound belongs to a class of pyrimidine derivatives that have been investigated for their pharmacological properties. Its structural features contribute to its ability to interact with biological targets, particularly in the context of cancer therapy.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study focused on a series of pyrimidine-5-carbonitrile derivatives found that several compounds exhibited significant cytotoxic effects against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). Notably, compound 11 demonstrated superior activity compared to the established EGFR inhibitor erlotinib, showing IC50 values of 3.37 μM for HCT-116 and 2.4 μM for A549 cells .

The mechanism underlying the anticancer activity involves the inhibition of the epidermal growth factor receptor (EGFR). The synthesized compounds were designed to mimic ATP, effectively blocking the receptor's activity. Compound 11 exhibited IC50 values of 0.09 μM against wild-type EGFR and 4.03 μM against the T790M mutant EGFR, indicating its potential utility in treating resistant cancer forms .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, IC50 values against COX-1 and COX-2 were reported to be as low as 0.04 μmol for some pyrimidine derivatives . These findings suggest that modifications to the pyrimidine structure can enhance anti-inflammatory efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Studies have indicated that electron-donating substituents on the pyrimidine ring significantly enhance both anticancer and anti-inflammatory activities. For example, compounds with substituents such as chloromethyl groups showed increased potency due to improved binding interactions with target enzymes .

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| 11 | EGFR WT | 0.09 | Anticancer |

| 11 | EGFR T790M | 4.03 | Anticancer |

| 3a | COX-1 | 19.45 | Anti-inflammatory |

| 3b | COX-2 | 23.8 | Anti-inflammatory |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that compound 11 not only inhibited cell proliferation but also induced apoptosis in cancer cells by upregulating caspase-3 levels significantly .

- Inflammation Models : Animal models using carrageenan-induced paw edema showed that certain pyrimidine derivatives effectively reduced inflammation markers, supporting their potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-tert-butylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDARHOMITDCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.